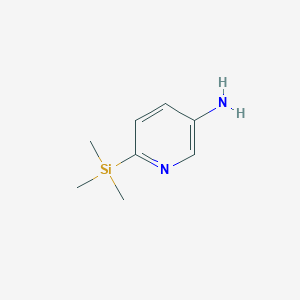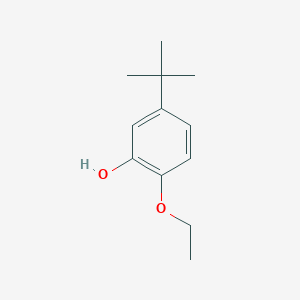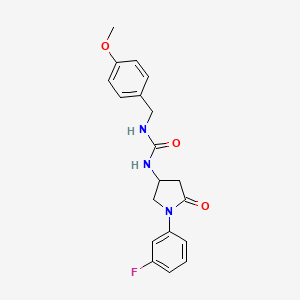
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide is a complex organic compound characterized by the presence of bromine, fluorine, and cyanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of bromine and fluorine atoms is achieved through halogenation reactions, while the cyanamide group is introduced via nucleophilic substitution. The methylsulfonylpropyl group is added through a sulfonation reaction followed by alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyanamide group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and fluorine atoms may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenol
- (3-Bromophenyl)(4-fluorophenyl)methanol
- (3-Bromo-4-fluorophenyl)[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
Uniqueness
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methylsulfonylpropyl group differentiates it from other similar compounds, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINKQVOYXELTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
![methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate](/img/structure/B2637406.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)

![N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2637415.png)
![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)

![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
![1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2637423.png)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
